Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a part of the 3,9-diazaspiro[5.5]undecane-based compounds, which have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 9-tert-butyl 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate, has been reported . The InChI code for this compound is 1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20) .Scientific Research Applications
Synthesis of Functionalized Compounds
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has been utilized in the synthesis of complex organic molecules. For instance, the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes demonstrates the compound's utility in creating functionalized molecules through multi-component reactions (MCRs) catalyzed by Et3N. This process highlights the efficiency and versatility of using diazaspiro[5.5]undecane derivatives in organic synthesis (Jia Li et al., 2014).
Antimicrobial Activities
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates revealed their potential as new classes of antibacterial and antifungal agents. This points to the importance of these compounds in the development of new antimicrobial therapies (J. Thanusu et al., 2011).
Drug Development for Chronic Conditions
Another significant application is in the development of drug candidates for chronic conditions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. This underscores the potential of this compound derivatives in medicinal chemistry for designing new therapeutics (Y. Kato et al., 2014).
Photophysical Studies and Solvatochromic Analysis
Diazaspiro compounds, including derivatives of this compound, have been subjected to photophysical studies and solvatochromic analysis. These studies reveal the compounds' potential applications in material science, especially in the development of optical materials and sensors. The investigation into their solvent effect on photophysical behavior opens avenues for exploring these compounds in various applications requiring fluorescence and solvatochromic properties (K. Aggarwal & J. Khurana, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOWLCQUJHCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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